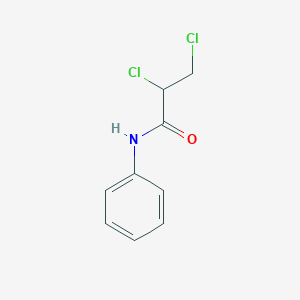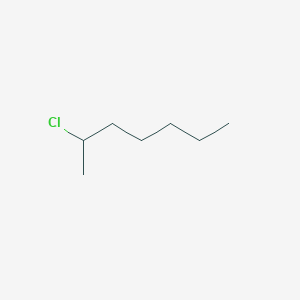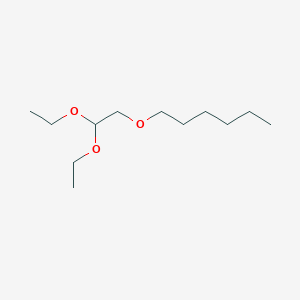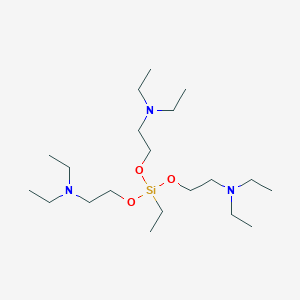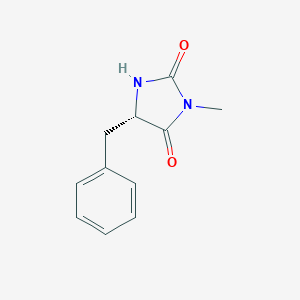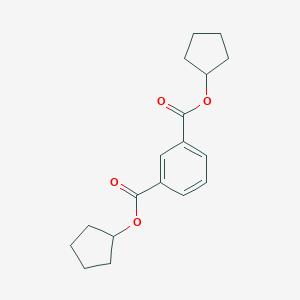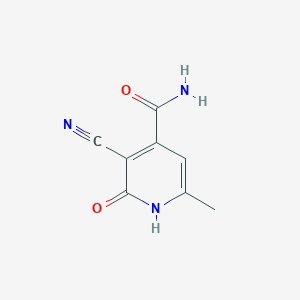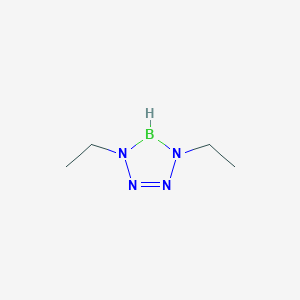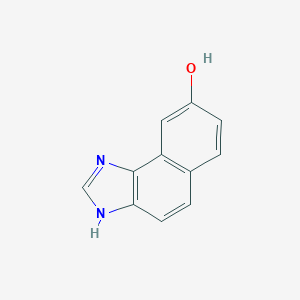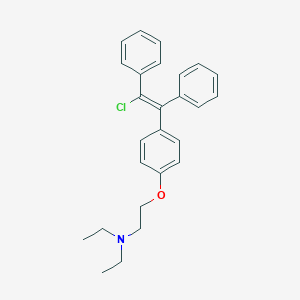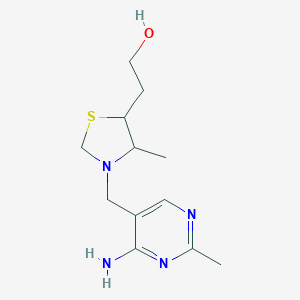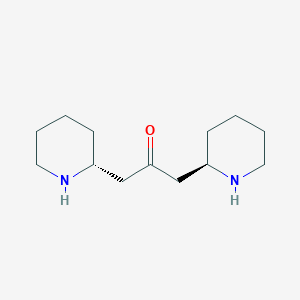![molecular formula C41H50N4O7 B094601 bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate CAS No. 146-06-5](/img/structure/B94601.png)
bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the quaternary ammonium carbamate family and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate has been found to have a variety of biochemical and physiological effects. These include anti-inflammatory, anti-tumor, and anti-viral properties, as well as the ability to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate in lab experiments is its high level of potency. However, the compound's complex structure and limited availability can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate. Some of these include further investigation into the compound's potential as a therapeutic agent for the treatment of various diseases, as well as the development of new synthetic methods for producing the compound in larger quantities. Additionally, research into the compound's mechanism of action and its effects on the immune system could lead to new insights into the treatment of autoimmune disorders.
Métodos De Síntesis
The synthesis of bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate involves the reaction of quinoline-6-carboxaldehyde with (S)-(-)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-ene in the presence of a palladium catalyst. The resulting intermediate is then reacted with dimethyl carbonate to yield the final product.
Aplicaciones Científicas De Investigación
Bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate has been found to have a variety of potential scientific research applications. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of various diseases.
Propiedades
Número CAS |
146-06-5 |
|---|---|
Nombre del producto |
bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate |
Fórmula molecular |
C41H50N4O7 |
Peso molecular |
674.8 g/mol |
Nombre IUPAC |
bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate |
InChI |
InChI=1S/C41H46N4O5/c1-5-25-23-44-17-13-27(25)19-37(44)39(31-11-15-42-35-9-7-29(47-3)21-33(31)35)49-41(46)50-40(38-20-28-14-18-45(38)24-26(28)6-2)32-12-16-43-36-10-8-30(48-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40H,1-2,13-14,17-20,23-24H2,3-4H3/t25-,26-,27?,28?,37?,38?,39+,40+/m1/s1 |
Clave InChI |
SGVOBPZBFAAJHA-QFLTYSJASA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3C[C@H]4C=C)OC(=O)O[C@H](C5CC6CCN5C[C@H]6C=C)C7=C8C=C(C=CC8=NC=C7)OC |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC |
Otros números CAS |
146-06-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



